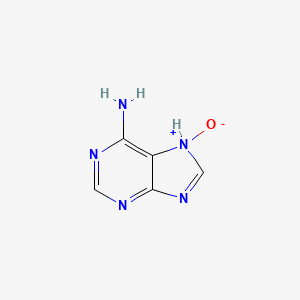Adenine, 7-oxide
CAS No.: 21149-25-7
Cat. No.: VC3763483
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21149-25-7 |
|---|---|
| Molecular Formula | C5H5N5O |
| Molecular Weight | 151.13 g/mol |
| IUPAC Name | 7-oxido-7H-purin-7-ium-6-amine |
| Standard InChI | InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,10H,(H2,6,7,8) |
| Standard InChI Key | GWONVOJRGPLIIK-UHFFFAOYSA-N |
| SMILES | C1=NC(=C2C(=N1)N=C[NH+]2[O-])N |
| Canonical SMILES | C1=NC(=C2C(=N1)N=C[NH+]2[O-])N |
Introduction
Chemical Structure and Basic Properties
Adenine, 7-oxide (C₅H₅N₅O) is a purine derivative with a molecular weight of 151.13 g/mol . Also known by alternative nomenclature including 7-oxido-7H-purin-7-ium-6-amine and 9H-Purin-6-amine,7-oxide, this compound features an oxygen atom bound to the nitrogen at position 7 of the purine ring system . The compound represents an N-oxidized form of adenine, which is one of the four nucleobases in DNA and RNA.
The chemical structure of adenine, 7-oxide maintains the basic purine skeleton of adenine with its amino group at the 6-position, but the addition of the N-oxide functional group significantly alters its chemical behavior and biological interactions . The presence of the N-oxide group introduces a polar site that affects hydrogen bonding capabilities and electron distribution throughout the molecule.
Tautomeric Forms
An interesting characteristic of adenine, 7-oxide is its ability to exist in different tautomeric forms. UV spectroscopic studies suggest that the neutral species exists in aqueous solution as an equilibrated mixture of the N(7)-oxide tautomer and the N(7)-OH tautomer . This tautomerization phenomenon has significant implications for the compound's reactivity and interactions with biological macromolecules.
Synthesis Methods
Chemical Synthesis
The first unequivocal synthesis of adenine 7-oxide has been documented through a specific chemical pathway. This synthesis method begins with the peroxycarboxylic acid oxidation of 3-benzyladenine (which can be readily obtained from adenine through benzylation), followed by nonreductive debenzylation of the resulting 3-benzyladenine 7-oxide . The location of the oxygen function in both intermediates and the final product was confirmed through various chemical reactions including deamination and methylation, as well as by X-ray crystallographic analysis .
Another synthetic approach involves treating 3-benzyladenine with 30% aqueous hydrogen peroxide in methanol in the presence of acetonitrile and potassium bicarbonate at 30°C, which produces the N(7)-oxide derivative and 7-acetamido-3-benzyladenine in yields of 12% and 1%, respectively .
Formation through Radiation
In addition to chemical synthesis methods, adenine 7-oxide can be formed through the interaction of adenine with ionizing radiation. Research has demonstrated the formation of adenine-7-N-oxide when 14C-labeled adenine aqueous solutions are irradiated with 60Co gamma rays . The apparent productive yield from this radiation-induced formation is relatively low, but the true yield is believed to be much higher due to the reversible reaction back to adenine and the easy decomposition of the N-oxide itself .
Similar N-oxide formation has also been observed in solutions of various oligodeoxyadenylic acid mixed with hydrogen peroxide, suggesting multiple pathways for its generation in biological systems exposed to oxidative stress .
Biochemical Significance
Interaction with Proteins
One of the most significant aspects of adenine 7-oxide's biochemical behavior is its ability to interact with proteins, particularly those containing sulfhydryl (SH) groups. Using synthesized 14C-adenine-7-N-oxide, researchers have confirmed noncovalent binding of this N-oxide to urease, an SH protein . This binding has been characterized by comparing chromatographic behavior in the presence and absence of sodium dodecyl sulfate (SDS) using Ultrogel AcA 22 column chromatography .
The interaction structure proposed for this noncovalent binding follows the pattern ⁻)N-O···H-S-, which may have important implications for understanding radiation-induced damage in biological systems . This interaction model suggests a potential mechanism by which N-oxides of nucleobases could disrupt normal cellular processes.
Role in DNA Damage and Carcinogenesis
The biological importance of adenine 7-oxide extends to its potential role in mutagenesis and carcinogenesis. N-oxides of nucleobases, including adenine 7-oxide, have been identified as oncogenic compounds . This property, combined with their formation through radiation exposure, suggests they may serve as important intermediates in radiation-induced DNA damage and subsequent carcinogenic processes.
The formation of adenine-7-N-oxide has been documented in oligodeoxyadenylic acid solutions mixed with hydrogen peroxide, indicating its potential formation under oxidative stress conditions in cellular environments . Given that oxidative stress is a common feature in various pathological conditions, the formation of adenine 7-oxide may represent an important molecular event in disease development.
Detection and Analytical Methods
Methods for detecting and analyzing adenine 7-oxide include Sephadex G-10 column chromatography and thin-layer chromatography (TLC) autoradiography, which have been used to determine the yield of adenine-7-N-oxide in irradiation experiments . These techniques allow for the separation and quantification of the compound from reaction mixtures and biological samples.
More sophisticated structural analysis has been performed using X-ray crystallography, which has confirmed the position of the oxygen function in the molecule . This technique provides detailed information about the three-dimensional arrangement of atoms in the compound, which is crucial for understanding its chemical reactivity and biological interactions.
Spectroscopic Characterization
Ultraviolet (UV) spectroscopy has proven valuable for studying the tautomeric equilibrium of adenine 7-oxide in aqueous solution. This technique has revealed that the neutral species exists as a mixture of N(7)-oxide and N(7)-OH tautomers, providing insights into the compound's behavior under physiological conditions .
Research Applications
Adenine 7-oxide serves as an important model compound for studying radiation-induced DNA damage mechanisms. Its formation under gamma irradiation and its ability to interact with proteins make it a valuable tool for investigating the molecular events that follow radiation exposure in biological systems .
Additionally, the compound's well-characterized synthesis and chemical properties make it useful as a standard for analytical methods aimed at detecting oxidative DNA modifications. These applications contribute to broader research efforts in radiation biology, toxicology, and carcinogenesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume